(R)-methyl 2-chloropropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

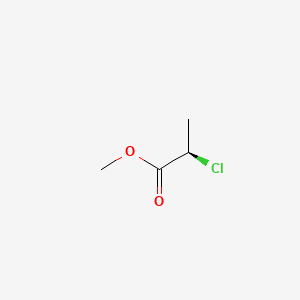

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEJCNOTNLZCHQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032960 | |

| Record name | Methyl (R)-2-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-29-7, 73246-45-4 | |

| Record name | (+)-Methyl 2-chloropropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloropropanoate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (R)-2-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Methyl (S)-2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROPROPANOATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89L56A505X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-methyl 2-chloropropanoate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of (R)-methyl 2-chloropropanoate, a key chiral building block in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5]

Chemical Structure and Identification

This compound is a chiral ester characterized by a chlorine atom at the C-2 position of the propanoate backbone, with the (R) stereochemical configuration.

-

IUPAC Name: methyl (2R)-2-chloropropanoate[6]

-

Synonyms: (R)-(+)-2-Chloropropionic acid methyl ester, Methyl (R)-2-chloropropionate[1][6][7][8]

-

Chemical Structure:

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO₂ | [6][7][9] |

| Molecular Weight | 122.55 g/mol | [6][7][9] |

| CAS Number | 77287-29-7 | [1][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [1][7] |

| Boiling Point | 132-134 °C | [10] |

| Density | 1.152 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.417 | [10][11] |

| Optical Rotation | [α]20/D +26° (neat) | [10] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2][11][12] |

| Stability | Stable under normal conditions. Flammable. | [11] |

| Purity | >98.0% (GC) | [1][7][8] |

| Enantiomeric Excess | ee: 95% (GLC) | [10] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ: 1.66 (d, 3H), 3.79 (s, 3H), 4.42 (q, 1H) | [13][14][15][16] |

| ¹³C NMR (CDCl₃) | δ: 21.5, 52.9, 53.8, 170.2 | [15][17] |

| Infrared (IR) | Strong absorptions at 1750-1760 cm⁻¹ (C=O) and 1700-1785 cm⁻¹ | [18] |

| Mass Spectrometry (GC-MS) | m/z top peak: 63; 2nd highest: 27; 3rd highest: 59 | [15] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis via Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

This protocol is based on the enantioselective hydrolysis of racemic methyl 2-chloropropanoate using an esterase.

Materials:

-

Racemic methyl 2-chloropropanoate

-

Esterase EST12–7 from Pseudonocardia antitumoralis[1]

-

Phosphate buffer (pH 7.5)

-

Organic co-solvent (e.g., isopropanol)

-

Surfactant (e.g., Triton X-100)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the organic co-solvent, and the surfactant.

-

Add the racemic methyl 2-chloropropanoate to the mixture to a final concentration of 50 mM.[1]

-

Initiate the reaction by adding the esterase EST12–7.

-

Incubate the reaction at an optimized temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining this compound and the conversion of the starting material using chiral gas chromatography.

-

Once the desired enantiomeric excess (>99%) is achieved, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.[1]

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Chemical Synthesis from (S)-Alanine

This method involves the diazotization of (S)-alanine followed by esterification.

Materials:

-

(S)-alanine[13]

-

5 N Hydrochloric acid[13]

-

Sodium nitrite[13]

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-alanine in 5 N hydrochloric acid.[13]

-

Cool the mixture to 0°C in an ice-salt bath.[13]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5°C.[13]

-

After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight.[13]

-

Extract the resulting (S)-2-chloropropanoic acid with dichloromethane.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

To the crude (S)-2-chloropropanoic acid, add methanol and a catalytic amount of sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, neutralize the reaction mixture and extract the this compound with an organic solvent.

-

Wash the organic layer, dry it, and purify the product by distillation.

Analytical Procedures

3.3.1. Gas Chromatography (GC) for Purity and Enantiomeric Excess Analysis

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A chiral capillary column (e.g., Cyclodex-B).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.

-

Analysis: The enantiomers will have different retention times, allowing for the determination of the enantiomeric excess. The peak area percentage can be used to determine the purity.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz NMR spectrometer.[19]

-

Solvent: Deuterated chloroform (CDCl₃).[17]

-

Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

3.3.3. Infrared (IR) Spectroscopy

-

Instrument: Fourier-transform infrared (FTIR) spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.

-

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the ester.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via enzymatic resolution.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of a variety of biologically active molecules.[4][5] Its utility stems from the presence of a stereocenter and a reactive chloride that can be displaced in nucleophilic substitution reactions, often with inversion of configuration, to introduce new functional groups with controlled stereochemistry.[5] This makes it a key starting material for the synthesis of active pharmaceutical ingredients (APIs) where specific stereoisomers are required for therapeutic efficacy and to minimize side effects.[3] It is also used in the production of certain agrochemicals like herbicides and pesticides.[1][2][4]

Safety Information

This compound is a flammable liquid and vapor.[6][11][12][20] It causes skin and serious eye irritation and may cause respiratory irritation.[6][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[5] Keep away from heat, sparks, and open flames.[12][20]

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 2-Chloropropionate|CAS 17639-93-9|Supplier [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Methyl (R)-(+)-2-Chloropropionate | 77287-29-7 | TCI AMERICA [tcichemicals.com]

- 9. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid - Google Patents [patents.google.com]

- 10. Methyl 2-Chloropropionate | 17639-93-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Methyl 2-chloropropionate(17639-93-9) 1H NMR spectrum [chemicalbook.com]

- 15. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]

- 19. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

(R)-methyl 2-chloropropanoate (CAS: 77287-29-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-methyl 2-chloropropanoate, a valuable chiral building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications in the agrochemical industry, with a focus on providing practical information for laboratory and development settings.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a comprehensive dataset for researchers.

| Property | Value | Reference(s) |

| CAS Number | 77287-29-7 | [1][2] |

| Molecular Formula | C₄H₇ClO₂ | [1][2] |

| Molecular Weight | 122.55 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [1] |

| Density | 1.152 g/mL at 25 °C | [1][2] |

| Boiling Point | 132-134 °C | [1][2] |

| Refractive Index (n20/D) | 1.417 | [2] |

| Optical Activity ([α]20/D) | +26° (neat) | [2] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [2] |

| Enantiomeric Excess (ee) | ≥ 95% (GLC) | [2] |

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[2]

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Flammable Liquid (Category 3) | GHS02 | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation (Category 2) | GHS07 | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | H335: May cause respiratory irritation |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the proton and carbon NMR spectral data for this compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.66 | Doublet | -CH₃ |

| 3.79 | Singlet | -OCH₃ |

| 4.45 | Quartet | -CH(Cl)- |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 21.5 | -C H₃ |

| 53.0 | -OC H₃ |

| 54.5 | -C H(Cl)- |

| 170.0 | C =O |

Mass Spectrometry

The mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 122 (for ³⁵Cl) and 124 (for ³⁷Cl) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[3]

Key Fragmentation Ions

| m/z | Fragment |

| 122/124 | [M]⁺ |

| 87 | [M - Cl]⁺ |

| 63/65 | [CH₃CHCl]⁺ |

| 59 | [COOCH₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Key IR Absorptions

| Wavenumber (cm⁻¹) | Assignment |

| 2985 | C-H stretch (alkane) |

| 1745 | C=O stretch (ester) |

| 1275 | C-O stretch (ester) |

| 770 | C-Cl stretch |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocols

Two common methods for the synthesis of this compound are detailed here.

This method proceeds with retention of configuration.

Procedure:

-

Diazotization: Dissolve (S)-alanine (1 mol) in 5 N hydrochloric acid (1300 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.[4] Cool the mixture to 0 °C in an ice/salt bath.[4] Add a pre-cooled solution of sodium nitrite (1.6 mol) in water (400 mL) dropwise, maintaining the reaction temperature below 5 °C.[4] After the addition is complete, allow the reaction to stand overnight at room temperature.[4]

-

Work-up: Extract the reaction mixture with diethyl ether. Concentrate the combined ether layers and wash with saturated brine. Dry the ethereal solution over anhydrous calcium chloride and remove the solvent by rotary evaporation to yield (S)-2-chloropropanoic acid.[4]

-

Esterification: Reflux the crude (S)-2-chloropropanoic acid in methanol containing 15% hydrochloric acid for 30 minutes.[4]

-

Purification: After cooling, the product can be purified by distillation under reduced pressure to yield this compound.

This method utilizes a chlorinating agent, such as thionyl chloride or phosgene, and typically proceeds with inversion of stereochemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to (R)-methyl 2-chloropropanoate: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-methyl 2-chloropropanoate, a valuable chiral building block in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed synthetic methodologies, and key applications in the pharmaceutical and agrochemical industries.

Chemical Identity and Synonyms

This compound is a chiral ester widely used as an intermediate in the synthesis of optically active compounds. A clear understanding of its various synonyms is crucial for effective literature research and chemical sourcing.

| Identifier Type | Value | Citation |

| IUPAC Name | methyl (2R)-2-chloropropanoate | [1] |

| CAS Number | 77287-29-7 | [1][2] |

| Synonym | (R)-(+)-2-Chloropropionic acid methyl ester | [1][2] |

| Synonym | Methyl (R)-2-chloropropionate | [1] |

| Synonym | (+)-Methyl (R)-2-chloropropionate | |

| Synonym | (R)-2-Chloropropanoic acid methyl ester | |

| Synonym | Methyl D-alpha-chloropropionate | [3] |

| EC Number | 278-658-5 | |

| PubChem CID | 149593 | [1] |

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Citation |

| Molecular Formula | C4H7ClO2 | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 132-134 °C | |

| Density | 1.152 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.417 | |

| Optical Rotation ([α]20/D) | +26° (neat) | |

| Purity (GC) | >98.0% | [2] |

| Enantiomeric Excess (ee) | ≥95% | |

| 1H NMR Spectroscopy | Spectra available in public databases | [1][5][6] |

| 13C NMR Spectroscopy | Spectra available in public databases | [1][5][7] |

Synthesis of this compound

The enantiomerically pure form of methyl 2-chloropropanoate is a critical starting material. Several synthetic strategies have been developed to produce the (R)-enantiomer with high optical purity.

Chemical Synthesis from L-Methyl Lactate

One common method involves the chlorination of L-methyl lactate using a Vilsmeier reagent, which is prepared from an amide and a chlorinating agent like bis(trichloromethyl)carbonate. This process typically results in an inversion of stereochemistry.

Step 1: Preparation of Vilsmeier Reagent

-

To a 250 mL four-neck flask, add bis(trichloromethyl)carbonate (178.0 g, 0.6 mol).

-

Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add anhydrous N,N-dimethylacetamide (62.7 g, 0.72 mol) as the solvent. A significant temperature increase will be observed.

-

Mechanically stir the mixture for 1-2 hours to obtain a colorless Vilsmeier reagent solution.[8]

Step 2: Synthesis of (S)-(-)-Methyl 2-chloropropanoate

-

At a temperature of 20-30 °C, add a small amount of N,N-dimethylacetamide to the Vilsmeier reagent solution from Step 1 in a separate reaction vessel equipped with a constant pressure dropping funnel.

-

Slowly add R-methyl lactate (44.6 g, 0.43 mol) to the mixed solution. The reaction is exothermic and will generate gas.

-

After the addition is complete, heat the reaction mixture to 60 °C and stir for 5 hours to carry out the chlorination reaction. The progress of the reaction can be monitored by gas chromatography.

Step 3: Work-up and Purification

-

Wash the resulting solution with water.

-

Separate the organic layer and distill to obtain the final product. This method has been reported to yield the (S)-enantiomer with a yield of 90% and an optical purity of 97%.[8]

Caption: Chemical synthesis workflow for (S)-methyl 2-chloropropanoate.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For methyl 2-chloropropionate, lipases are commonly employed for the asymmetric hydrolysis of the racemic ester.

-

A racemic mixture of methyl 2-chloropropanoate is used as the substrate.

-

A lipase, such as one from Candida rugosa or porcine pancreas, is immobilized on a solid support.

-

The enzymatic hydrolysis is carried out in a buffered aqueous solution or a biphasic system.

-

The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding 2-chloropropionic acid, leaving the unreacted this compound in high enantiomeric excess.

-

The reaction is monitored for conversion and enantiomeric excess using chiral chromatography.

-

The unreacted this compound is separated from the hydrolyzed acid by extraction and then purified.

Caption: Workflow for enzymatic kinetic resolution.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical and pharmaceutical sectors.

Synthesis of Quizalofop-p-ethyl

Quizalofop-p-ethyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[10] The (R)-enantiomer of this herbicide is the active isomer. The synthesis involves the reaction of (R)-2-chloropropionic acid (derived from the hydrolysis of this compound) with 4-(6-chloro-2-quinoxalinyloxy)phenol, followed by esterification.

A patent describes a method starting from D-lactic acid, which is first esterified and then chlorinated to give the corresponding D-2-chloropropionic ester. This ester is then hydrolyzed and coupled with 4-(6-chloro-2-quinoxalinyloxy)phenol. The final esterification yields quizalofop-p-ethyl.[11] Another patent reports a yield of 95.9% and an optical content of 99.4% for the synthesis of quizalofop-p-ethyl.[12]

Caption: Synthetic pathway to Quizalofop-p-ethyl.

Other Applications

This compound and its derivatives are also used in the synthesis of other agrochemicals and as chiral starting materials in the development of new pharmaceutical compounds.[13] Its utility stems from the presence of a stereocenter and a reactive chloride atom, which allows for various nucleophilic substitution reactions to build more complex chiral molecules.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[14] It is important to consult the Safety Data Sheet (SDS) before use.[15][16][17]

-

Handling: Use in a well-ventilated area, and avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][17]

-

In case of fire: Use carbon dioxide, dry chemical powder, or appropriate foam.[15]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. For further detailed information, consulting the cited literature is recommended.

References

- 1. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (R)-(+)-2-Chloropropionate | 77287-29-7 | TCI Deutschland GmbH [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]

- 5. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-chloropropionate(17639-93-9) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 10. Quizalofop-p-ethyl | C19H17ClN2O4 | CID 1617113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]

- 12. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]

- 13. Methyl 2-chloropropionate | 17639-93-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl (R)-2-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-2-chloropropionate is a chiral organic compound that serves as a crucial building block in the synthesis of a variety of fine chemicals, agrochemicals, and pharmaceuticals.[1][2] Its specific stereochemistry makes it a valuable intermediate for the production of enantiomerically pure active ingredients, where the biological activity is often dependent on a single enantiomer. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl (R)-2-chloropropionate, along with relevant experimental protocols and safety information.

Physicochemical Properties

Methyl (R)-2-chloropropionate is a clear, colorless liquid.[3] It is generally insoluble or immiscible in water but soluble in many organic solvents.[1][2][3] The compound is stable under ordinary conditions but is also flammable and incompatible with strong oxidizing agents.[3][4]

Table 1: Physical Properties of Methyl (R)-2-chloropropionate and Related Compounds

| Property | Methyl (R)-2-chloropropionate | Methyl (S)-2-chloropropionate | Methyl 2-chloropropionate (racemic) |

| CAS Number | 77287-29-7[5] | 73246-45-4 | 17639-93-9[1][6] |

| Molecular Formula | C4H7ClO2[1][5] | C4H7ClO2 | C4H7ClO2[1][6] |

| Molecular Weight | 122.55 g/mol [1][5] | 122.55 g/mol | 122.55 g/mol [1][6] |

| Appearance | Colorless to almost colorless clear liquid[7] | Liquid | Clear colorless liquid[1][3][6] |

| Boiling Point | Not specified | 80-82 °C / 110 mmHg | 132-133 °C[4][6] |

| Melting Point | Not specified | Not specified | -10 °C[4][6] |

| Density | Not specified | 1.143 g/mL at 25 °C | 1.075 g/mL at 25 °C[4][8] |

| Refractive Index (n20/D) | Not specified | 1.417 | 1.417[4][8] |

| Optical Activity ([α]20/D) | Not specified | -26° (neat) | Not applicable |

Table 2: Chemical and Safety Properties of Methyl 2-chloropropionate (General)

| Property | Value |

| Flash Point | 101 °F (38 °C)[4][8] |

| Autoignition Temperature | 430 °C[4] |

| Explosive Limits | 2.8-13.9% (V)[4][9] |

| Vapor Density | 4.22 (vs air)[3][4] |

| Vapor Pressure | 5.25 mm Hg (20 °C)[4][9] |

| Water Solubility | Insoluble / Immiscible[3][6][10] |

| pH | 6-7 (in H2O at 20°C)[3][11] |

| Stability | Stable under ordinary conditions.[6] Flammable.[3] Incompatible with strong oxidizing agents.[3][4] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of methyl (R)-2-chloropropionate. Key spectral data are summarized below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for the characterization of methyl 2-chloropropionate.[5][12][13]

-

Infrared (IR) Spectroscopy : IR spectra, including ATR-IR and vapor phase IR, have been documented.[5]

-

Mass Spectrometry (MS) : GC-MS data is available, with prominent peaks often observed at m/z values of 63, 27, and 59.[5]

Chemical Reactivity and Synthesis

Methyl (R)-2-chloropropionate is a halogenated ester.[3] It undergoes reactions typical of this functional group class. It can react with acids to produce heat, alcohols, and acids.[3][8] Strong oxidizing acids may lead to vigorous, exothermic reactions.[3][8] It also reacts exothermically with bases.[3][8] Reactions with alkali metals and hydrides can generate flammable hydrogen gas.[3][8]

A common application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][6] It is also used as an initiator in the synthesis of certain polymers.[8][14]

Experimental Protocols

Synthesis of Methyl (S)-2-chloropropionate from (R)-Lactic Acid Methyl Ester

This protocol describes a method for the synthesis of the (S)-enantiomer, which illustrates a typical chlorination reaction that could be adapted for the (R)-enantiomer starting from the corresponding (S)-lactic acid derivative.

Step 1: Preparation of Vilsmeier-Hack Reagent

-

To a 250 mL four-necked flask, add 71.4 g (0.6 mol) of thionyl chloride.[15]

-

Cool the flask to 5-10°C using an ice-water bath.[15]

-

Slowly add 50.4 g (0.69 mol) of dry N,N-dimethylformamide (DMF) while maintaining the temperature. The reaction is exothermic.[15]

-

Stir the mixture mechanically for 2 hours to obtain a colorless Vilsmeier-Hack reagent solution.[15]

Step 2: Synthesis of Methyl (S)-2-chloropropionate

-

Add a small amount of dioxane to the prepared Vilsmeier-Hack reagent solution via a constant pressure dropping funnel at 20-30°C to form a mixed solution.[15]

-

Slowly add 62.4 g (0.6 mol) of (R)-lactic acid methyl ester dropwise to the mixed solution. The reaction is markedly exothermic and generates gas.[15]

-

After the addition is complete, continue stirring and heat the reaction mixture to 55°C for 6 hours.[15]

-

Upon completion, cool the reaction mixture. The resulting solution contains the product, methyl (S)-2-chloropropionate.[15]

-

The product can then be purified through washing with water, elution, and distillation.[16]

Visualizations

Diagram 1: Synthetic Pathway of Methyl (S)-2-chloropropionate

Caption: Synthesis of Methyl (S)-2-chloropropionate via Vilsmeier-Hack reagent.

Diagram 2: Reactivity Profile of Methyl 2-chloropropionate

Caption: Reactivity of Methyl 2-chloropropionate with different chemical classes.

Safety and Handling

Methyl 2-chloropropionate is a flammable liquid and vapor.[5][10] It may cause skin and serious eye irritation, as well as respiratory irritation.[5][10] It may be toxic if inhaled or absorbed through the skin.[3][10] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[17] It should be stored in a well-ventilated, flammables area, away from heat, sparks, open flames, and other ignition sources.[3][4][17] The container should be kept tightly closed.[3][17] In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[17]

Conclusion

Methyl (R)-2-chloropropionate is a key chiral intermediate with well-defined physical and chemical properties. Its utility in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries underscores its importance. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. Methyl-2-chloropropionate - Remarkable Organic Intermediate at Best Price [abchemicalindustries.com]

- 2. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 2-chloropropionate [hqpharmtech.com]

- 5. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. manavchem.com [manavchem.com]

- 7. Methyl (R)-(+)-2-Chloropropionate | CymitQuimica [cymitquimica.com]

- 8. Methyl 2-chloropropionate | 17639-93-9 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 2-chloropropionate price,buy Methyl 2-chloropropionate - chemicalbook [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Methyl 2-chloropropionate CAS#: 17639-93-9 [m.chemicalbook.com]

- 15. (S)-(-)-Methyl 2-chloropropionate | 73246-45-4 [chemicalbook.com]

- 16. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

(R)-Methyl 2-Chloropropanoate: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl 2-chloropropanoate is a valuable chiral building block extensively utilized in the synthesis of enantiomerically pure compounds. Its importance stems from the presence of a stereogenic center and a reactive chlorine atom, making it a key intermediate for producing a wide array of high-value chemicals. This guide provides a comprehensive overview of its properties, synthesis, and core applications in the agrochemical and pharmaceutical industries, complete with detailed experimental protocols and mechanistic diagrams.

Physicochemical Properties

This compound is a flammable, colorless to pale yellow liquid.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 77287-29-7 | [4][5] |

| Molecular Formula | C₄H₇ClO₂ | [4][5] |

| Molecular Weight | 122.55 g/mol | [4][5] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 132-133 °C | [2] |

| Density | ~1.1 g/cm³ | [2][4] |

| Solubility | Low solubility in water; miscible with organic solvents | [1][2] |

| Purity | >98.0% (GC) | [5] |

Synthesis of this compound

Enantiomerically pure this compound is primarily produced through two major strategies: stereospecific synthesis from a chiral precursor or kinetic resolution of a racemic mixture.

-

Stereospecific Synthesis from Chiral Precursors: This approach leverages the existing chirality of readily available starting materials. A common method involves the chlorination of (L)-methyl lactate using reagents like thionyl chloride (SOCl₂) or phosgene, which proceeds with an inversion of stereochemistry (an SN2-type mechanism) to yield the (R)-chloro ester.[6][7] Using (R)-methyl lactate with specific catalysts can also yield the (S)-enantiomer through configuration reversal.[8]

-

Enzymatic Kinetic Resolution (EKR): This technique uses enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer from a racemic mixture of methyl 2-chloropropanoate. For instance, lipases can preferentially hydrolyze the (S)-ester, leaving the desired this compound unreacted and thus enantiomerically enriched.[9] This method is valued for its high selectivity and environmentally benign reaction conditions.

Core Applications in Agrochemicals: Aryloxyphenoxypropionate (APP) Herbicides

A primary application of this compound is in the synthesis of aryloxyphenoxypropionate (APP) herbicides, also known as "fops". These are highly effective, selective post-emergence herbicides used to control grass weeds in broadleaf crops.[10][11] The biological activity resides almost exclusively in the (R)-enantiomer.

The synthesis involves a nucleophilic substitution reaction where a substituted phenoxyphenol displaces the chloride from this compound (or its corresponding acid/ester derivative), typically with inversion of configuration to yield the desired (S)-product, which after hydrolysis gives the active (R)-acid herbicide.

Mechanism of Action: ACCase Inhibition

APP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[11][12] ACCase catalyzes the first committed step in fatty acid biosynthesis.[11] By blocking this enzyme, the herbicide prevents the formation of lipids essential for building cell membranes and for plant growth, leading to the death of the weed.[12] Dicotyledonous (broadleaf) plants are generally tolerant because their ACCase enzyme has a different structure that is not inhibited by these herbicides.[13]

Representative Aryloxyphenoxypropionate Herbicides

| Herbicide Name | Common Grass Weeds Controlled |

| Quizalofop-p-ethyl | Annual and perennial grasses (e.g., wild oats, barnyardgrass) |

| Fenoxaprop-p-ethyl | Crabgrass, foxtails, barnyardgrass |

| Fluazifop-p-butyl | Quackgrass, bermudagrass, crabgrass |

| Clodinafop-propargyl | Wild oats, ryegrass |

Core Applications in Pharmaceuticals: 2-Arylpropionic Acids (Profens)

This compound also serves as a key precursor for synthesizing the chiral propionic acid side-chain found in 2-arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." While many profens are sold as racemic mixtures, the (S)-enantiomer is typically the one responsible for the therapeutic effect. For example, (S)-ibuprofen is 160 times more potent as an anti-inflammatory agent than its (R)-counterpart.[14]

Synthesis can be achieved through various routes, including nucleophilic substitution where an appropriate aryl nucleophile displaces the chloride of the (R)-chloro ester, often leading to the desired (S)-product via stereochemical inversion.

Mechanism of Action: COX Inhibition

NSAIDs exert their anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[15][16] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18] By blocking prostaglandin synthesis, profens alleviate the symptoms of inflammation.[16]

Representative 2-Arylpropionic Acid (Profen) Drugs

| Drug Name | Therapeutic Use |

| Ibuprofen | Pain relief, fever reduction, anti-inflammatory |

| Naproxen | Treatment of pain, menstrual cramps, and inflammatory diseases like arthritis |

| Ketoprofen | Management of arthritis pain and soft tissue injuries |

| Flurbiprofen | Anti-inflammatory, used in ophthalmic solutions and lozenges |

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of (L)-Methyl Lactate

This protocol describes a typical procedure for synthesizing this compound from (L)-methyl lactate using thionyl chloride, which proceeds with inversion of configuration.[7]

-

Materials: (L)-methyl lactate (1.0 mol), thionyl chloride (1.1 mol), pyridine (catalytic amount, ~0.01 mol).

-

Procedure:

-

To a reaction flask equipped with a stirrer, dropping funnel, and reflux condenser (connected to a gas trap for HCl and SO₂), add the thionyl chloride.

-

Add a catalytic amount of pyridine to the thionyl chloride.

-

Heat the mixture to 60 °C.

-

Slowly add (L)-methyl lactate dropwise to the stirred thionyl chloride solution over 4 hours, maintaining the temperature at 60-65 °C.

-

After the addition is complete, increase the temperature to 75 °C and maintain for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully remove excess SO₂ and HCl under a partial vacuum.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The optical purity can be confirmed using chiral gas chromatography.

-

Protocol 2: Synthesis of (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate (Quizalofop-p precursor)

This protocol outlines the synthesis of an APP herbicide intermediate via nucleophilic aromatic substitution.[19][20]

-

Materials: 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (1.0 mol), (S)-methyl 2-chloropropionate (1.1 mol), potassium carbonate (K₂CO₃, 1.5 mol), N,N-dimethylformamide (DMF) as solvent.

-

Procedure:

-

In a reaction flask, dissolve 6-chloro-2-(4-hydroxyphenoxy)quinoxaline in DMF.

-

Add finely ground potassium carbonate to the solution and stir to form a suspension.

-

Heat the mixture to 80-90 °C.

-

Add (S)-methyl 2-chloropropionate dropwise to the heated suspension over 1-2 hours. Note: The reaction proceeds with inversion, so the (S)-chloro ester yields the (R)-product.

-

Maintain the reaction at 90 °C for 6-8 hours, monitoring the progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice water to precipitate the product.

-

Filter the solid product, wash thoroughly with water to remove inorganic salts and DMF, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure (R)-ester.

-

Protocol 3: Enzymatic Kinetic Resolution of (±)-Methyl 2-chloropropanoate

This protocol provides a general method for the enzymatic resolution to obtain enantiomerically enriched this compound.

-

Materials: Racemic (±)-methyl 2-chloropropanoate, immobilized lipase (e.g., Candida rugosa lipase), phosphate buffer (pH 7.0), organic solvent (e.g., hexane or MTBE for extraction).

-

Procedure:

-

Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

-

In a temperature-controlled reaction vessel, add the phosphate buffer and the racemic methyl 2-chloropropanoate substrate.

-

Add the immobilized lipase to the mixture. The enzyme-to-substrate ratio needs to be optimized but can start at 1:10 by weight.

-

Stir the mixture at a constant temperature (e.g., 30-40 °C). The lipase will selectively hydrolyze the (S)-enantiomer to (S)-2-chloropropionic acid, leaving the (R)-ester untouched.

-

Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining ester using chiral GC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the remaining (R)-ester.

-

Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

-

Extract the aqueous phase with an organic solvent (e.g., hexane) to separate the unreacted this compound from the water-soluble sodium salt of (S)-2-chloropropionic acid.

-

Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove any remaining acidic product, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched this compound.

-

Conclusion

This compound is a cornerstone chiral building block whose versatility is demonstrated by its critical role in the synthesis of two major classes of commercial products: aryloxyphenoxypropionate herbicides and 2-arylpropionic acid NSAIDs. Its value lies in the efficient introduction of a specific stereocenter, which is crucial for the biological activity of the final molecules. The well-established synthetic routes, including stereospecific synthesis and enzymatic resolution, allow for its large-scale production with high optical purity. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the reactivity and application of this intermediate is essential for designing efficient and stereoselective synthetic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl (R)-(+)-2-Chloropropionate | CymitQuimica [cymitquimica.com]

- 6. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]

- 7. US4334083A - Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate - Google Patents [patents.google.com]

- 8. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. scispace.com [scispace.com]

- 11. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. CN1126728C - Preparation of S-Ibuprofen - Google Patents [patents.google.com]

- 15. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. What are COX inhibitors and how do they work? [synapse.patsnap.com]

- 17. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]

- 20. Preparation method of Quizalofop-p-ethyl with high optical content - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Industrial Uses of (R)-methyl 2-chloropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-methyl 2-chloropropanoate is a pivotal chiral building block in the chemical industry, prized for its role in the asymmetric synthesis of a wide array of valuable compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant industrial applications, particularly in the manufacturing of agrochemicals. The document is intended to serve as a practical resource for researchers, chemists, and professionals involved in process development and manufacturing in the pharmaceutical and agrochemical sectors.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristically sharp odor. Its chirality is central to its utility in producing enantiomerically pure target molecules. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₄H₇ClO₂ | [1][2] |

| Molecular Weight | 122.55 g/mol | [1][2] |

| CAS Number | 77287-29-7 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 132-134 °C | |

| Density | ~1.152 g/mL at 25 °C | |

| Refractive Index | ~1.417 at 20 °C | |

| Optical Rotation | [α]₂₀/D +26° (neat) | |

| Solubility | Insoluble in water; soluble in most organic solvents. | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic data is crucial for the identification and quality control of this compound.

| Technique | Key Data | References |

| ¹H NMR (CDCl₃) | δ (ppm): 1.68 (d, 3H), 3.79 (s, 3H), 4.45 (q, 1H) | [1][4][5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.5, 53.0, 54.5, 170.0 | [1][5][6] |

| Infrared (IR) | ν (cm⁻¹): 2980, 1740 (C=O), 1450, 1380, 1270, 1130, 1050, 860, 680 | [1][7] |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its industrial applications. Several methods have been developed, with the most common routes involving the chlorination of a chiral precursor or the kinetic resolution of a racemic mixture.

Synthesis from L-Methyl Lactate with Thionyl Chloride (with inversion of stereochemistry)

This method proceeds via a Walden inversion (Sₙ2 mechanism), where the hydroxyl group of L-methyl lactate (S-configuration) is replaced by a chlorine atom, resulting in the R-configuration of the product.

Caption: Synthesis of this compound from L-methyl lactate.

Experimental Protocol:

-

To a stirred solution of L-methyl lactate (1.0 eq) and pyridine (0.1 eq) in a suitable solvent (e.g., toluene), slowly add thionyl chloride (1.2 eq) at a temperature maintained between 0 and 10 °C.[8][9]

-

After the addition is complete, the reaction mixture is gradually heated to 60-80 °C and maintained for 2-4 hours, or until the reaction is complete as monitored by gas chromatography (GC).[8][10]

-

The reaction mixture is then cooled to room temperature.

-

Excess thionyl chloride and solvent are removed by distillation under reduced pressure.

-

The crude product is washed with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The final product is purified by fractional distillation under vacuum to yield this compound.[10]

| Starting Material | Reagents | Typical Yield | Enantiomeric Excess (e.e.) | References |

| L-Methyl Lactate | Thionyl Chloride, Pyridine | 80-95% | >98% | [8][9][10] |

Table 3: Typical results for the synthesis of this compound from L-methyl lactate.

Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively hydrolyze one enantiomer of racemic methyl 2-chloropropanoate, leaving the desired (R)-enantiomer unreacted.

Caption: Enzymatic kinetic resolution of racemic methyl 2-chloropropanoate.

Experimental Protocol:

-

Racemic methyl 2-chloropropanoate is suspended in a phosphate buffer solution (pH ~7).[11]

-

A lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), is added to the mixture.[11]

-

The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by chiral GC.

-

The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the remaining ester.

-

The enzyme is filtered off, and the aqueous phase is extracted with an organic solvent (e.g., diethyl ether).

-

The organic extract, containing this compound, is washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the product is purified by vacuum distillation.

| Enzyme | Substrate | Typical e.e. of (R)-ester | References |

| Lipase (e.g., Novozym 435) | Racemic methyl 2-chloropropanoate | >99% | [11] |

Table 4: Typical results for the enzymatic kinetic resolution.

Industrial Application: Synthesis of Aryloxyphenoxypropionate Herbicides

A major industrial application of this compound is in the synthesis of aryloxyphenoxypropionate herbicides, such as quizalofop-p-ethyl and fluazifop-p-butyl.[12][13] The key chemical transformation is a Williamson ether synthesis.[14][15][16]

Caption: General workflow for the synthesis of aryloxyphenoxypropionate herbicides.

Synthesis of Quizalofop-p-ethyl Intermediate

Experimental Protocol:

-

To a solution of 4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (1.5 eq).[12][17][18][19][20]

-

The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for about 1 hour to form the phenoxide salt.

-

This compound (1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction is maintained at the elevated temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, (R)-methyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate, can be purified by column chromatography or recrystallization.[12][17]

This intermediate can then be transesterified to the corresponding ethyl ester to yield quizalofop-p-ethyl.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield | References |

| This compound | 4-(6-chloroquinoxalin-2-yloxy)phenol | K₂CO₃ | DMF | >90% | [12][17][18][19][20] |

Table 5: Typical reaction conditions for the synthesis of a quizalofop-p-ethyl intermediate.

Conclusion

This compound is a cornerstone chiral intermediate with significant industrial applications, especially in the agrochemical sector. The synthetic methods outlined in this guide, including chemical synthesis with stereochemical inversion and enzymatic resolution, provide efficient pathways to this valuable molecule in high enantiomeric purity. Its application in the Williamson ether synthesis allows for the production of highly active R-enantiomers of aryloxyphenoxypropionate herbicides, highlighting the importance of chirality in modern chemical manufacturing. This guide provides essential technical information for researchers and professionals working with this key chiral building block.

References

- 1. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (R)-(+)-2-Chloropropionate | CymitQuimica [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Methyl 2-chloropropionate(17639-93-9) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. CN103408416B - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 9. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 10. US4334083A - Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate - Google Patents [patents.google.com]

- 11. d-nb.info [d-nb.info]

- 12. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]

- 13. Fluazifop-p-butyl | C19H20F3NO4 | CID 3033674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. orgchemres.org [orgchemres.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. High yield synthetic method for quizalofop-p-ethyl - Eureka | Patsnap [eureka.patsnap.com]

- 18. Preparation method of Quizalofop-p-ethyl with high optical content - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]

- 20. CN105461643A - Preparing method of quizalofop-p-ethyl preparation - Google Patents [patents.google.com]

A Technical Guide to (R)-(+)-2-Chloropropionic Acid Methyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Chloropropionic acid methyl ester is a crucial chiral building block in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals. Its specific stereochemistry is pivotal for the biological activity of the target molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of (R)-(+)-2-chloropropionic acid methyl ester, with a focus on its role in drug development and as a precursor to specialized agrochemicals. Detailed experimental protocols and workflow visualizations are included to facilitate practical application in a research and development setting.

Physicochemical Properties

(R)-(+)-2-Chloropropionic acid methyl ester, also known as methyl (R)-2-chloropropionate, is a colorless liquid. Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H7ClO2 |

| Molecular Weight | 122.55 g/mol |

| CAS Number | 77287-29-7 |

| Appearance | Colorless liquid |

| Purity | >98.0% (GC) |

| Boiling Point | 132-134 °C |

| Density | 1.152 g/mL at 25 °C |

| Refractive Index | n20/D 1.417 |

Synthesis of (R)-(+)-2-Chloropropionic Acid Methyl Ester

The enantiomerically pure form of 2-chloropropionic acid and its esters is essential for many applications. Several methods have been developed for the synthesis of (R)-(+)-2-chloropropionic acid methyl ester, primarily involving either chemical synthesis from chiral precursors or enzymatic resolution of a racemic mixture.

Chemical Synthesis from (S)-Alanine

A common method for preparing enantiomerically pure (S)-2-chloropropionic acid is through the diazotization of L-alanine ((S)-alanine), which can then be esterified to the methyl ester. The reaction proceeds with retention of configuration.

Experimental Protocol:

-

Diazotization of (S)-Alanine:

-

Dissolve (S)-alanine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Cool the solution to 0°C in an ice/sodium chloride bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C with vigorous stirring.

-

After the addition is complete, allow the mixture to stir for an additional hour at 0°C.

-

Extract the resulting (S)-2-chloropropionic acid with a suitable organic solvent, such as diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Esterification:

-

The crude (S)-2-chloropropionic acid can be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of sulfuric acid.

-

Enzymatic Resolution of Racemic 2-Chloropropionate

Enzymatic methods offer high selectivity and mild reaction conditions. One approach involves the kinetic resolution of racemic 2-chloropropionic acid methyl ester using a lipase.

Experimental Protocol:

-

Preparation of Reaction Mixture:

-

Dissolve racemic 2-chloropropionate in a phosphate buffer (e.g., 0.1 mol/L disodium hydrogen phosphate-sodium dihydrogen phosphate, pH 7.2).

-

Add porcine pancreatic lipase (typically 10-20% by mass of the substrate).

-

-

Enzymatic Hydrolysis:

-

Stir the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 6-8 hours). The lipase will selectively hydrolyze the (S)-enantiomer.

-

-

Separation:

-

Centrifuge the reaction mixture to remove the enzyme.

-

Extract the unreacted (R)-(+)-2-chloropropionic acid methyl ester with an organic solvent like dichloromethane.

-

The aqueous layer, containing the hydrolyzed (S)-2-chloropropionic acid, can be acidified and extracted separately if desired.

-

Dry the organic layer containing the (R)-ester over anhydrous sodium sulfate and purify by distillation under reduced pressure.

-

Synthesis workflows for (R)-(+)-2-chloropropionic acid methyl ester.

Applications in Drug Development and Agrochemicals

(R)-(+)-2-Chloropropionic acid methyl ester is a valuable chiral intermediate in the synthesis of various biologically active molecules.

Pharmaceutical Applications

This compound serves as a key starting material for the synthesis of certain active pharmaceutical ingredients (APIs). The introduction of the chiral chloropropionyl moiety is a critical step in building the desired stereochemistry of the final drug molecule, which is often directly linked to its efficacy and safety profile.

Agrochemical Applications

A significant application of (R)-(+)-2-chloropropionic acid and its esters is in the production of aryloxyphenoxypropionate herbicides. The herbicidal activity of these compounds is often stereospecific, with the (R)-enantiomer being significantly more active.

Mechanism of Action of Related Herbicides:

Herbicides derived from this chiral precursor, such as chlorfenprop-methyl, have been shown to interfere with plant growth by inhibiting auxin-mediated cell responses. This includes processes like cell elongation, auxin transport, and auxin binding to its receptor sites. The disruption of these fundamental growth processes ultimately leads to plant death.

Conceptual signaling pathway for the mechanism of action of related herbicides.

Conclusion

(R)-(+)-2-Chloropropionic acid methyl ester is a fundamentally important chiral building block with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and synthetic routes is essential for its effective utilization in research and development. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this versatile chemical intermediate.

(R)-Methyl 2-Chloropropanoate: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Examination of the Key Characteristics, Synthesis, and Application of a Versatile Chiral Building Block

Introduction

Halogenated esters represent a critical class of chemical intermediates, prized for their utility in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Among these, (R)-methyl 2-chloropropanoate stands out as a versatile chiral building block. Its specific stereochemistry and reactive centers make it an invaluable starting material for the enantioselective synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its application in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.

Physicochemical and Safety Characteristics

This compound is a colorless liquid with a characteristically pungent odor. A thorough understanding of its physical and chemical properties is essential for its safe handling, storage, and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO₂ | |

| Molecular Weight | 122.55 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.075 g/mL at 25°C | [2] |

| Boiling Point | 132-133 °C | [2] |

| Flash Point | 101 °F | [3] |

| Solubility | Limited solubility in water | [1] |

| Refractive Index | n20/D 1.417 | [2] |

Safety Information:

This compound is a flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated area and away from sources of ignition. It may cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of paramount importance. Two primary strategies are commonly employed: the chemical transformation of a chiral precursor and the enzymatic kinetic resolution of a racemic mixture.

Experimental Protocol 1: Synthesis from (S)-Alanine

This method involves the diazotization of (S)-alanine to (S)-2-chloropropanoic acid, followed by esterification. This process typically proceeds with an inversion of stereochemistry.

Materials:

-

(S)-Alanine

-

5 N Hydrochloric Acid

-

Sodium Nitrite

-

Diethyl Ether

-

Calcium Chloride

-

Methanol

-

Thionyl Chloride

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-alanine in 5 N hydrochloric acid. Cool the mixture to 0°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5°C.

-

After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight.

-

Extraction: Extract the aqueous solution with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous calcium chloride.

-

Esterification: Carefully remove the ether by distillation. To the resulting (S)-2-chloropropanoic acid, add methanol and slowly add thionyl chloride at 0°C.

-

Reflux the mixture to drive the esterification to completion.

-

Purification: Remove the excess methanol and thionyl chloride under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Protocol 2: Enzymatic Kinetic Resolution

This green chemistry approach utilizes an esterase to selectively hydrolyze one enantiomer of racemic methyl 2-chloropropanoate, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

Materials:

-

Racemic methyl 2-chloropropanoate

-

Esterase (e.g., from Pseudonocardia antitumoralis)

-

Phosphate buffer (pH determined by enzyme optimum)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, disperse racemic methyl 2-chloropropanoate in the phosphate buffer.

-

Add the esterase to the mixture and stir at the optimal temperature for the enzyme.

-

Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion.

-

Workup: Once the desired enantiomeric excess is achieved (typically >99% ee for the ester), quench the reaction.

-

Extraction: Extract the mixture with an organic solvent. The unreacted this compound will be in the organic phase, while the hydrolyzed (S)-2-chloropropanoic acid will be in the aqueous phase as its salt.

-

Wash the organic layer with sodium bicarbonate solution to remove any remaining acidic byproduct, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound. Further purification can be achieved by distillation.

Chiral Analysis

Determining the enantiomeric purity of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Experimental Protocol 3: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)

Mobile Phase:

-

A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized for the specific column and system to achieve baseline separation of the enantiomers. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

-

Injection: Inject the sample onto the chiral column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Applications in Drug Development and Agrochemicals

The primary utility of this compound lies in its role as a chiral precursor for the synthesis of more complex molecules. The chlorine atom at the stereogenic center is a good leaving group, making it susceptible to nucleophilic substitution, often with inversion of configuration (SN2 mechanism). This allows for the introduction of various functionalities with a high degree of stereochemical control.

A significant application is in the synthesis of aryloxyphenoxypropionate herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase in grasses. The herbicidal activity is highly dependent on the stereochemistry, with the (R)-enantiomer being significantly more active.

Below is a diagram illustrating the logical workflow for the synthesis of an aryloxyphenoxypropionate herbicide using this compound.

Caption: Synthesis workflow for an aryloxyphenoxypropionate herbicide.

Reaction Pathway Visualization

The conversion of a chiral lactate to this compound often proceeds via an SN2 mechanism, which results in an inversion of the stereocenter. The use of a Vilsmeier-Hack type reagent is a common method for this transformation.

Caption: SN2 inversion in the synthesis of this compound.

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of high-value, enantiomerically pure molecules in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it a reliable and versatile tool for researchers and drug development professionals. A thorough understanding of its characteristics and the stereochemical implications of its reactions is essential for leveraging its full potential in the creation of novel and effective chemical entities. The methodologies and data presented in this guide offer a solid foundation for the successful application of this important halogenated ester.

References

Chiral Chloropropionate Esters: A Comprehensive Technical Guide to their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-chloropropionic acid and its esters are fundamental chiral building blocks in modern organic synthesis. Their importance is underscored by their role as key intermediates in the production of a wide array of pharmaceuticals and agrochemicals, where stereochemistry dictates biological activity. This technical guide provides an in-depth exploration of the discovery and history of chiral chloropropionate esters, detailed experimental protocols for their synthesis and resolution, and a review of their applications, particularly in drug development.

Historical Perspective: The Dawn of Chiral Chloropropionate Chemistry

The history of chiral chloropropionate esters is intrinsically linked to the broader development of stereochemistry and asymmetric synthesis. While the principles of chirality were first elucidated by Louis Pasteur in the mid-19th century, the practical synthesis of optically active α-halo acids and their derivatives emerged in the early 20th century.

Key milestones in the historical development include:

-